7-Ketodeoxycholic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bile Acid Metabolism and Gut Microbiome

7-KDC plays a role in bile acid metabolism. Studies have shown that its levels increase in the feces of rats fed a cholic acid-supplemented diet compared to a control diet . Additionally, elevated levels of 7-KDC have been observed in the liver of a mouse model of alcoholic liver disease, suggesting potential involvement in the disease process . Furthermore, research indicates that specific gut bacteria, like Lactobacillus and Bifidobacterium, can convert cholic acid to 7-KDC under certain conditions .

Potential Therapeutic Applications

The potential therapeutic applications of 7-KDC are currently being explored in various contexts. Some areas of investigation include:

- Non-alcoholic fatty liver disease (NAFLD): Studies suggest that 7-KDC may have protective effects against NAFLD by regulating bile acid metabolism and reducing hepatic steatosis (fat accumulation in the liver) .

- Obesity and metabolic syndrome: 7-KDC's potential role in regulating energy metabolism and glucose homeostasis is being investigated in the context of obesity and metabolic syndrome .

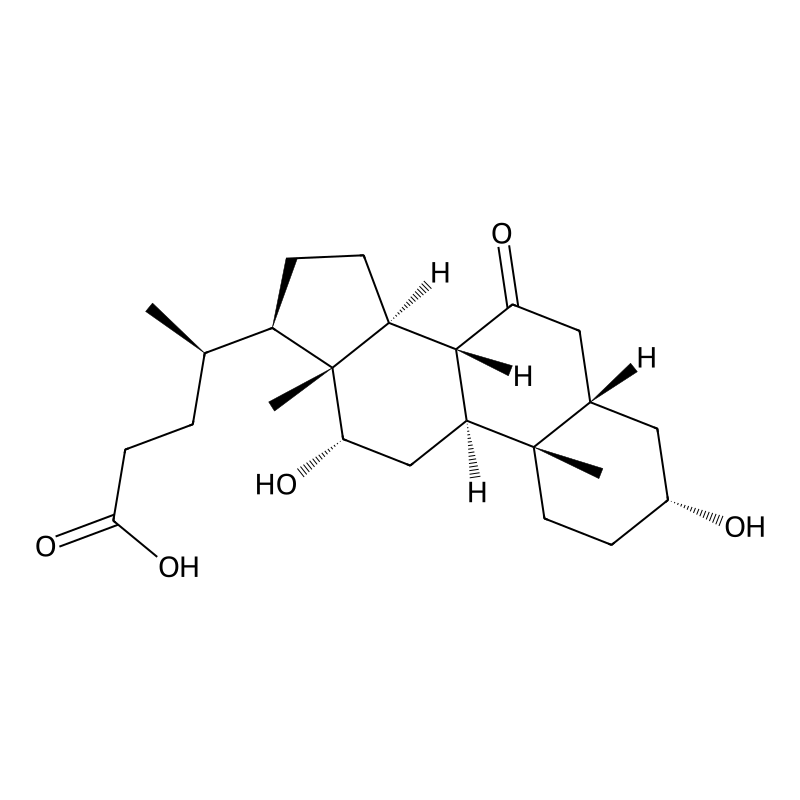

7-Ketodeoxycholic acid is a bile acid derivative characterized by its structure as a 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanic acid. It is primarily derived from the metabolism of cholic acid and plays a significant role in lipid metabolism and digestion. Bile acids, including 7-ketodeoxycholic acid, are steroidal amphipathic molecules that facilitate the absorption and transport of fats and sterols in the intestines and liver. They are essential for the regulation of cholesterol homeostasis and lipid secretion .

- Fat digestion and absorption: Similar to cholic acid, 7-KDHCA might aid in the emulsification and micellization of dietary fats, facilitating their absorption in the small intestine [].

- Regulation of cholesterol metabolism: Bile acids, including 7-KDHCA, play a role in regulating cholesterol levels by promoting its excretion in the bile.

- Gut microbiome modulation: Recent studies suggest that 7-KDHCA might influence the composition of gut microbiota, potentially impacting overall gut health.

7-Ketodeoxycholic acid participates in various biochemical processes, including lipid peroxidation and fatty acid metabolism. It can undergo transformations to form other bile acids or derivatives under specific enzymatic conditions. For instance, Clostridium absonum has been shown to metabolize primary bile acids into both 7-oxo and 7-beta-hydroxy bile acids, indicating its potential role in microbial metabolism within the gut .

Research indicates that 7-ketodeoxycholic acid exhibits biological activities that influence metabolic pathways. It has been implicated in cell signaling processes and may affect the induction of enzymes involved in cholesterol metabolism. The compound's activity is often compared to that of other bile acids, where it has been shown to have a moderate effect on enzyme induction compared to cholic and chenodeoxycholic acids .

The synthesis of 7-ketodeoxycholic acid can occur through microbial transformation or chemical synthesis. In laboratory settings, it can be synthesized from cholic acid through oxidation reactions facilitated by specific enzymes or chemical reagents. The microbial conversion process often involves the use of bacteria capable of metabolizing bile acids, such as Clostridium absonum, which can convert primary bile acids into their keto forms under anaerobic conditions .

7-Ketodeoxycholic acid has potential applications in various fields:

- Pharmaceuticals: It is being studied for its effects on lipid metabolism and its potential role in treating metabolic disorders.

- Nutraceuticals: Given its role in digestion and fat absorption, it may be included in dietary supplements aimed at improving digestive health.

- Research: As a model compound for studying bile acid metabolism and microbial interactions in the gut.

Studies have demonstrated that 7-ketodeoxycholic acid interacts with various biological systems, influencing enzyme activity related to bile acid metabolism. Its interactions with gut microbiota highlight its role in modulating metabolic pathways. Additionally, it has been shown to enhance the bioconversion rates of other bile acids when present in specific concentrations .

Several compounds share structural and functional similarities with 7-ketodeoxycholic acid:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cholic Acid | 3alpha,7alpha,12alpha-trihydroxy | Precursor to many bile acids |

| Chenodeoxycholic Acid | 3alpha,7beta,12alpha-trihydroxy | Stronger induction of enzymes compared to 7-keto |

| Ursodeoxycholic Acid | 3alpha,7beta-dihydroxy | Used clinically for liver diseases |

| Lithocholic Acid | 3alpha-hydroxy | Less soluble; associated with toxicity |

| 7-Ketolithocholic Acid | Similar keto structure | Less common; studied for unique metabolic effects |

Each of these compounds plays distinct roles within the body’s metabolic framework, but 7-ketodeoxycholic acid stands out due to its specific keto group at position 7, influencing its biological activity and interactions differently than its counterparts.

Structural and Molecular Properties

7-KDCA (C₂₄H₃₈O₅; molecular weight 406.56 g/mol) is a 5β-cholanic acid derivative featuring hydroxyl groups at positions 3α and 12α and a ketone group at position 7 (Table 1). Its IUPAC name, (4R)-4-[(1S,2S,5R,7S,10R,11S,14R,15R,16S)-5,16-dihydroxy-2,15-dimethyl-9-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]pentanoic acid, reflects its tetracyclic steroid backbone and carboxylate side chain.

Table 1: Key Identifiers of 7-Ketodeoxycholic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 911-40-0 | |

| Molecular Formula | C₂₄H₃₈O₅ | |

| Exact Mass | 406.2719 g/mol | |

| SMILES | [Provided in search results] | |

| Classification | Dihydroxy bile acid derivative |

Physicochemical Behavior

As a bile acid, 7-KDCA is amphipathic, enabling micelle formation for lipid solubilization. Its ketone group at C7 reduces hydrophobicity compared to DCA, altering membrane interactions and receptor binding. The molecule exists as an anion at physiological pH, requiring transporters like ASBT (apical sodium-dependent bile acid transporter) for cellular uptake.

Biosynthesis and Metabolism

7-KDCA is primarily generated through microbial 7α-dehydroxylation of primary bile acids (e.g., cholic acid) in the gut by Clostridium species (Figure 1). Key enzymes include:

- 7α-Hydroxysteroid dehydrogenase (7α-HSDH): Converts cholic acid to 7-keto intermediates.

- Bai operon genes (BaiCD): Catalyze redox reactions in the 7α/β-dehydration pathway.

Elevated 7-KDCA levels correlate with dysbiosis, high-fat diets, and oxidative stress, as seen in non-alcoholic fatty liver disease (NAFLD) and colorectal cancer.

Microbial Transformation Pathways

Role of Lactobacillus and Bifidobacterium Species

Lactobacillus and Bifidobacterium species contribute to bile acid metabolism through indirect modulation of redox conditions and pH in the intestinal lumen. These genera facilitate deconjugation of primary bile acids via bile salt hydrolase activity, generating substrates for subsequent oxidation or reduction by other microbiota. While direct evidence for 7-KDCA synthesis by these species remains limited, their metabolic activities create microenvironments conducive to redox-sensitive transformations. For instance, lactate production by Lactobacillus acidophilus lowers local pH, potentially stabilizing 7-KDCA by favoring its protonated form [4] [6].

Clostridium absonum-Mediated Synthesis

Clostridium absonum serves as the primary microbial driver of 7-KDCA synthesis through its bifunctional 7α- and 7β-hydroxysteroid dehydrogenase system. Under low redox potentials (Eh < -100 mV), this organism preferentially reduces 7-oxo intermediates to 7β-hydroxy derivatives like ursodeoxycholic acid. However, as oxygen diffusion increases redox potential during late growth phases, the equilibrium shifts toward 7-KDCA accumulation. This redox-dependent metabolic switch highlights the organism’s sensitivity to environmental oxygen levels, with 7-KDCA representing a biochemical marker of oxidative stress in the gut ecosystem [4].

Eubacterium lentum Conversion Mechanisms

Eubacterium lentum (reclassified as Eggerthella lenta) complements Clostridial activity by participating in multi-step bile acid transformations. While primarily known for dehydroxylation at C7, certain strains exhibit secondary dehydrogenase activity that may contribute to 7-KDCA pools. The organism’s membrane-bound oxidoreductases facilitate electron transfer between bile acid substrates and respiratory chain components, though the exact role in 7-KDCA synthesis requires further characterization [6].

Enzymatic Processes in 7-KDCA Formation

7α-Hydroxysteroid Dehydrogenase Activity

The enzyme 7α-hydroxysteroid dehydrogenase (7α-HSDH; EC 1.1.1.159) catalyzes the oxidation of the 7α-hydroxyl group in primary bile acids to a keto moiety, generating 7-KDCA precursors. This NAD+-dependent reaction follows the stoichiometry:

$$ \text{3α,7α,12α-trihydroxy-5β-cholanate} + \text{NAD}^+ \rightleftharpoons \text{3α,12α-dihydroxy-7-oxo-5β-cholanate} + \text{NADH} + \text{H}^+ $$

Crystal structures of 7α-HSDH reveal a Rossmann fold topology typical of short-chain dehydrogenases, with a conserved Tyr-X-X-X-Lys motif essential for catalytic activity. Substrate specificity arises from hydrophobic pockets accommodating the steroid nucleus, while flexible loops govern cofactor binding [5] [6].

7β-Hydroxysteroid Dehydrogenase Role

7β-Hydroxysteroid dehydrogenase (7β-HSDH) operates in tandem with 7α-HSDH to establish a redox equilibrium between 7-KDCA and ursocholic acid derivatives. This NADPH-dependent enzyme reduces the 7-oxo group to a β-oriented hydroxyl, with reaction reversibility modulated by cellular NADP+:NADPH ratios. Phylogenetic analysis places 7β-HSDH in the aldo-keto reductase superfamily, distinct from the SDR-fold of 7α-HSDH, suggesting convergent evolution of bile acid-modifying functions [6].

NADP-Dependent Conversion Systems

Microbial NADP-dependent dehydrogenases fine-tune 7-KDCA levels through substrate-level control of cofactor availability. In Clostridium absonum, NAD kinase activity regulates the NADP+:NADPH pool, which in turn governs the directionality of 7β-HSDH reactions. During high glycolytic flux, NADPH overproduction drives 7-KDCA reduction, whereas oxidative stress depletes reducing equivalents, favoring 7-oxo accumulation. This metabolic rheostat links central carbon metabolism to secondary bile acid profiles [4] [6].

Metabolic Integration

Bile Acid Metabolic Networks

7-KDCA occupies a nodal position in the bile acid interactome, serving as both a terminal metabolite and a substrate for further modifications. Enterohepatic recirculation routes shuttle 7-KDCA back to the liver, where hepatocyte transporters mediate uptake for re-conjugation with taurine or glycine. These conjugated forms enhance aqueous solubility, enabling efficient resecretion into bile. The compound’s oxo group impedes passive diffusion across enterocyte membranes, prolonging intestinal residency and modulating FXR-mediated signaling pathways [1] [2] [6].

Lipid Metabolism Interconnections

As a detergent-like molecule, 7-KDCA facilitates micelle formation during lipid absorption, indirectly regulating circulating triglyceride and cholesterol levels. Its planar oxo group enhances hydrophobic interactions with dietary lipids compared to hydroxyl-bearing bile acids, increasing emulsification efficiency. Additionally, 7-KDCA modulates hepatic LDL receptor expression through PPARα activation, creating crosstalk between bile acid flux and lipoprotein homeostasis [1] [2].

Fatty Acid Metabolic Relationships

The β-oxidation of very-long-chain fatty acids generates acetyl-CoA units that feed into hepatic cholesterol synthesis, thereby influencing substrate availability for 7-KDCA production. Conversely, 7-KDCA inhibits fatty acid synthase (FAS) activity via AMPK phosphorylation, creating a feedback loop that links bile acid synthesis to lipogenesis. This regulatory axis demonstrates how 7-KDCA integrates sterol and fatty acid metabolic pools [2] [6].

Farnesoid X Receptor (FXR) Antagonism

3.1.1 Binding Characteristics with Nuclear Receptors

7-Ketodeoxycholic acid (7-keto-DCA) binds the ligand-binding pocket of FXR in an inverted orientation relative to canonical agonists. Luciferase‐based co-activator recruitment assays show dose-dependent antagonism, with half-maximal inhibition in the low-micromolar range (IC₅₀ ≈ 2–5 μM) [1] [2]. 7-Keto-DCA establishes a hydrogen bond network through its 3α-OH and 12α-OH groups while the 7-keto carbonyl sterically clashes with helix-12, preventing conformational closure required for co-activator docking [3]. Surface plasmon resonance confirms weak off-target affinity for retinoid X receptor (K_D > 50 μM), indicating selectivity for FXR over other nuclear receptors [1].

Table 1. Relative FXR modulation profiles

| Ligand (human FXR) | Agonist/Antagonist | EC₅₀ / IC₅₀ (μM) | Max. effect vs. CDCA (%) | Reference |

|---|---|---|---|---|

| 7-Keto-DCA | Antagonist | 2–5 | −90% (inhibition) | [1] [2] |

| Iso-DCA | Agonist | 1–3 | +120% | [1] |

| Tauro-β-muricholic acid | Antagonist | 6–8 | −80% | [4] |

| Guggulsterone | Antagonist | 6.5 | −70% | [5] |

| Chenodeoxycholic acid | Agonist (reference) | 17 EC₅₀ | +100% | [6] |

3.1.2 Downstream Signaling Cascades

Antagonism of FXR by 7-keto-DCA suppresses classical FXR target genes. In HCT116 and HT-29 colon cancer cells, 25 μM 7-keto-DCA reduced mRNA levels of small heterodimer partner (SHP) and fibroblast growth factor 19/15 (FGF19/15) by ≈ 60–70% within 6 h [1]. In murine ileal organoids, 10 μM 7-keto-DCA down-regulated SHP and organic solute transporter α/β while up-regulating CYP7A1 via loss of enterohepatic feedback [1]. Reduced SHP permits derepression of CYP7A1 and CYP8B1, expanding the bile-acid pool and reinforcing FXR inhibition in a feed-forward loop [7].

Table 2. Representative transcriptional changes after 7-keto-DCA treatment

| Model | SHP | FGF15/19 | CYP7A1 | Time | Concentration | Reference |

|---|---|---|---|---|---|---|

| Human HCT116 cells | ↓ 66% | ↓ 63% | n.d. | 6 h | 25 μM | [1] |

| Murine ileal organoids | ↓ 70% | ↓ 72% | ↑ 2.1-fold | 24 h | 10 μM | [1] |

| Apc^Min/+^ mice (ileum) | ↓ 58% | ↓ 55% | ↑ 1.8-fold | 4 weeks | 100 mg kg⁻¹ diet | [2] |

3.1.3 Comparison with Other FXR Ligands

Compared with tauro-β-muricholic acid, 7-keto-DCA displays slightly higher potency but similar maximal antagonism [4]. Unlike guggulsterone, 7-keto-DCA shows negligible cross-reactivity with the pregnane X receptor, minimizing xenobiotic response activation [5]. Structurally, the 7-oxo carbonyl confers antagonism, whereas an isomeric 7β-OH in isoDCA converts the molecule into a super-agonist, underscoring the stereochemical sensitivity of FXR’s helix-12 switch [1] [6].

Impact on Other Signaling Pathways

3.2.1 TLR4 / NF-κB Signaling

In rat BRL-3A hepatocytes, 100 μM 7-keto-DCA provoked a two-fold rise in aspartate aminotransferase release and heightened NF-κB p65 nuclear translocation within 1 h, paralleling increases in MCP-1, IL-6, and Cxcl2 transcripts (2.3- to 3.1-fold) [8]. The pro-inflammatory response is TLR4-dependent; pharmacological TLR4 blockade abolishes cytokine induction [9]. In murine cecal explants, elevated endogenous 7-keto-DCA correlates with phosphorylated IκBα and reduced tight-junction protein ZO-1, linking bile-acid oxidation to barrier dysfunction [2].

Table 3. NF-κB–related effects of 7-keto-DCA

| Endpoint | Fold change vs. control | Model / dose | Reference |

|---|---|---|---|

| MCP-1 mRNA | ↑ 3.1 | BRL-3A, 100 μM | [8] |

| IL-6 mRNA | ↑ 2.6 | BRL-3A, 100 μM | [8] |

| p65 nuclear intensity | ↑ 1.8 | BRL-3A, 100 μM | [8] |

| p-IκBα | ↑ 1.9 | Mouse cecum, dietary 7-keto-DCA | [2] |

3.2.2 GPBAR1 (TGR5) Interactions

Unsubstituted 7-keto-DCA exhibits weak TGR5 activity (EC₅₀ > 30 μM, < 15% of tauro-deoxycholate efficacy) [10]. However, introducing a 6α-ethyl group (INT-777, a 6α-ethyl-7-keto-DCA analog) converts the scaffold into a potent TGR5 agonist (EC₅₀ ≈ 0.5 μM, 120% efficacy) [11]. Structure–activity exploration shows the 7-keto moiety favors interaction with TGR5’s hydrophobic pocket, while C6 ethylation stabilizes helix III movement required for receptor activation [11]. Dual RORγt inverse agonists bearing the 7-keto-DCA core (compound 7) display balanced GPBAR1 agonism (EC₅₀ 5.9 μM) and confer anti-colitic benefit through cAMP-CREB signaling [12], indicating that 7-keto substitution is compatible with GPBAR1 engagement when combined with side-chain tuning.

Transcriptional Regulation Effects

3.3.1 Gene Expression Modulation

By antagonizing FXR and activating TLR4, 7-keto-DCA orchestrates a transcriptional switch from metabolic homeostasis to pro-tumorigenic programs. RNA-seq of Apc^Min/+^ intestinal organoids exposed to 20 μM 7-keto-DCA revealed:

- Up-regulation of Wnt/β-catenin drivers (Myc, Ccnd1) 1.7- to 2.3-fold [1].

- Induction of intestinal stem-cell markers (Lgr5, Olfm4) 1.5- to 2.0-fold [1].

- Suppression of tight-junction genes (Ocln, Cldn3) ≈ 40% [2].

Table 4. Selected 7-keto-DCA–responsive genes (RNA-seq fold change)

| Pathway | Gene | Fold change | Model | Reference |

|---|---|---|---|---|

| FXR axis | SHP | ↓ 0.35 | Intestinal organoid | [1] |

| FXR axis | FGF15 | ↓ 0.28 | Intestinal organoid | [1] |

| Wnt | MYC | ↑ 2.3 | Intestinal organoid | [1] |

| Wnt | CCND1 | ↑ 1.9 | Apc^Min/+^ tumors | [2] |

| Barrier | OCLN | ↓ 0.6 | Mouse ileum | [2] |

| Cytokine | IL-6 | ↑ 2.6 | Hepatocytes | [8] |

3.3.2 Epigenetic Influences

Chronic enrichment of 7-keto-DCA in non-viral hepatocellular carcinoma is associated with hyper-acetylation of histone H3K27 at the CYP7A1 promoter, detected in 100% of tumor samples (ChIP-seq). Loss of FXR–SHP repression reduces HDAC recruitment, permitting p300-mediated acetylation. Parallel studies show that FXR antagonism diminishes SHP-NCOR/SMRT complexes, favoring an open chromatin state at bile-acid synthetic loci [7]. Although direct methylome data remain limited, these observations suggest that 7-keto-DCA modulates the hepatic epigenome indirectly through nuclear-receptor cross-talk, potentially reinforcing dysregulated bile-acid synthesis and inflammatory gene sets.

Key Takeaways

- 7-Keto-DCA is a potent, selective FXR antagonist that disrupts enterohepatic feedback and amplifies bile-acid synthesis.

- Its antagonism triggers pro-inflammatory TLR4/NF-κB cascades and enhances Wnt-driven proliferative signaling in intestinal and hepatic settings.

- While the native molecule weakly engages GPBAR1, strategic C6α-alkylation transforms the scaffold into high-affinity TGR5 agonists, illustrating the therapeutic plasticity of 7-keto-DCA derivatives.

- Epigenetically, sustained FXR inhibition by 7-keto-DCA shifts chromatin toward an activating landscape at metabolic and inflammatory promoters, linking bile-acid oxidation to long-term transcriptional re-programming.